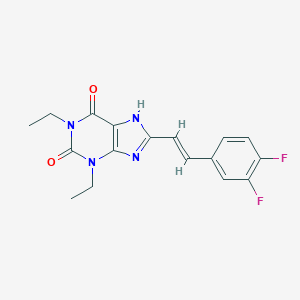

![molecular formula C8H8O3 B134771 2,3-二氢苯并[b][1,4]二噁英-6-醇 CAS No. 10288-72-9](/img/structure/B134771.png)

2,3-二氢苯并[b][1,4]二噁英-6-醇

概述

描述

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol is a chemical compound that is part of a broader class of organic compounds known as dihydrobenzodioxins. These compounds contain a benzene ring fused to a 1,4-dioxin ring. The 2,3-dihydro- designation indicates that two adjacent carbon atoms in the dioxin ring are saturated, meaning they are part of a single bond rather than the usual double bond found in the dioxin ring.

Synthesis Analysis

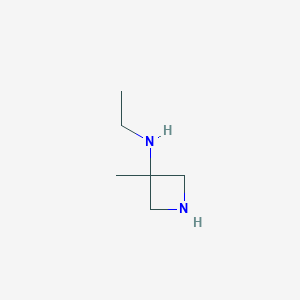

The synthesis of derivatives of 2,3-dihydrobenzo[b][1,4]dioxin has been explored in several studies. For instance, a new synthesis route for 2,3-dihydrobenzo[1,4]dioxine derivatives has been developed using tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols. This method shows significant stereoselectivity, with the Z isomers being formed preferentially or exclusively, and the configuration around the double bond of the major stereoisomers was confirmed by X-ray diffraction analysis . Another study presents a two-step protocol for the synthesis of enantiopure dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids from serine-derived cyclic sulfamidate, which are important precursors for the synthesis of compounds such as benzoxazinyl oxazolidinones .

Molecular Structure Analysis

The molecular structure of 2,3-dihydrobenzo[b][1,4]dioxin derivatives has been elucidated using various techniques, including X-ray diffraction. This has allowed researchers to confirm the stereochemistry of the synthesized compounds and understand the intermolecular interactions that contribute to their stability .

Chemical Reactions Analysis

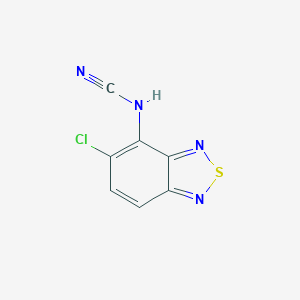

The chemical reactivity of 2,3-dihydrobenzo[b][1,4]dioxin derivatives has been explored in the context of their potential biological activities. For example, novel derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been synthesized and evaluated as inhibitors of B-Raf kinase, an enzyme implicated in cancer. These studies include the design, synthesis, and evaluation of the biological activity of these compounds, as well as docking simulations to analyze their probable binding models .

Physical and Chemical Properties Analysis

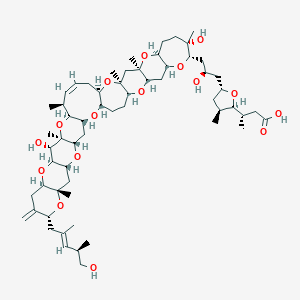

The physical and chemical properties of 2,3-dihydrobenzo[b][1,4]dioxin derivatives are influenced by their molecular structure. The introduction of different substituents can significantly affect these properties, as seen in the synthesis of various derivatives for biological activity studies. For instance, the introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure has been shown to enhance the bioactivity of compounds by reinforcing their combination with biological receptors . Additionally, the synthesis and characterization of novel isoxazole derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have been carried out, with some demonstrating strong antioxidant activity .

科学研究应用

1. 药物化学和药理学

2,3-二氢苯并[b][1,4]二噁英-6-醇衍生物已在药物化学中得到广泛研究。例如,新型的含 2,3-二氢苯并[b][1,4]二噁英的衍生物已显示出对 B-Raf 激酶的有效生物活性,B-Raf 激酶是癌症治疗中的重要靶点 (杨等人,2012)。此外,该化合物的衍生物已被合成,具有抗菌和抗真菌特性 (辛德等人,2021),并作为磷脂酶 A2 的抑制剂,磷脂酶 A2 是炎症中的关键酶 (赫马等人,2020)。

2. 抗氧化特性

对 2,3-二氢苯并[b][1,4]二噁英-6-醇衍生物的研究还探讨了它们的抗氧化能力。一项研究重点关注这些化合物的抗氧化特性,评估它们抑制脂质过氧化和催化分解过氧化氢的能力,表明它们作为抗氧化剂的潜力 (马尔姆斯特伦等人,2001)。

3. 有机电子学

在有机电子学领域,2,3-二氢苯并[b][1,4]二噁英-6-醇衍生物已得到利用。例如,研究探索了它们在有机发光二极管 (OLED) 中的应用,因为它们具有发射蓝光的能力,表明它们在显示技术中的潜力 (贾亚巴拉蒂等人,2018)。

4. 合成化学

在合成化学中,已经开发出合成 2,3-二氢苯并[b][1,4]二噁英衍生物的新方法。例如,报道了一种使用钯催化反应的新型合成方法,扩大了为各种应用创造不同化合物的可能性 (加布里埃尔等人,2006)。

5. 光化学和光生物学

在光化学中,2,3-二氢苯并[b][1,4]二噁英-6-醇衍生物已被研究其光物理性质,这与光动力疗法和其他基于光的应用有关 (泽基等人,2021)。

作用机制

The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol has been explored in several studies . For instance, it has been reported that 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine ([18F]3d) revealed an excellent binding pattern with a high selectivity and limited nonspecific binding in vitro .

安全和危害

未来方向

The future directions of research on 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol could involve further exploration of its potential therapeutic applications, given its potent antagonist activity on D4 receptors , and its antioxidant activity . Additionally, its use in the fabrication of high-performance deep-blue OLEDs could be explored further .

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPZCGJRCAALLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429325 | |

| Record name | 2,3-dihydrobenzo[b][1,4]dioxin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol | |

CAS RN |

10288-72-9 | |

| Record name | 2,3-dihydrobenzo[b][1,4]dioxin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)

![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)

![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)

![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)

![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)